molecular formula C17H20N8O B2700258 2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195940-75-9

2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2700258
CAS No.: 2195940-75-9
M. Wt: 352.402
InChI Key: PIBHOFZXKMKHGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there are no direct synthesis methods available for the specific compound, there are related studies on the synthesis of similar compounds. For instance, a study discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another study describes a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds with similar structural features often explores synthetic routes and structural analysis. For example, studies on the synthesis and reactivity of compounds containing piperidine and pyrazole derivatives highlight methods to generate pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. These methodologies are crucial for developing novel compounds with potential biological activities (Abdallah, Salaheldin, & Radwan, 2007). Structural characterization of analgesic isothiazolopyridines further contributes to understanding the molecular conformation and interactions, essential for drug design (Karczmarzyk & Malinka, 2008).

Biological Activities

Some studies focus on the biological activities of compounds with similar structural motifs, such as antihistaminic activity and inhibition of eosinophil infiltration, indicating potential therapeutic applications in allergies and inflammatory responses (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003). Additionally, the exploration of alpha(1)-adrenoceptor antagonists based on trazodone modifications, including the introduction of pyridazin-3(2H)-one moieties, reveals insights into receptor binding and antagonism, which could inform the development of treatments for conditions modulated by these receptors (Betti, Botta, Corelli, Floridi, Giannaccini, Maccari, Manetti, Strappaghetti, Tafi, & Corsano, 2002).

Properties

IUPAC Name

2-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-13-8-18-9-16(21-13)23-6-4-14(5-7-23)10-24-17(26)3-2-15(22-24)25-12-19-11-20-25/h2-3,8-9,11-12,14H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBHOFZXKMKHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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